molecular formula C14H14O2Si B3111626 (Methyl(diphenyl)silyl)formic acid CAS No. 18414-58-9

(Methyl(diphenyl)silyl)formic acid

Cat. No. B3111626
CAS RN: 18414-58-9
M. Wt: 242.34 g/mol
InChI Key: JGZJTJGZAGJOOE-UHFFFAOYSA-N
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Description

(Methyl(diphenyl)silyl)formic acid (CAS# 18414-58-9) is a useful reagent for organic synthesis . It has a molecular weight of 242.35 and a molecular formula of C14H14O2Si .


Molecular Structure Analysis

The compound’s IUPAC name is [methyl (diphenyl)silyl]formic acid . Its InChI code is 1S/C14H14O2Si/c1-17(14(15)16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

(Methyl(diphenyl)silyl)formic acid has a molecular weight of 242.35 and a molecular formula of C14H14O2Si . It has a covalently-bonded unit count of 1, a heavy atom count of 17, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .

Scientific Research Applications

Catalytic Hydrogen Production

Catalytic Activity in Hydrogen Production : Formic acid is recognized for its role as a liquid organic hydrogen carrier that releases hydrogen on demand using catalysts. Supported metal complexes have shown promise in enhancing the catalytic activity for hydrogen production from formic acid decomposition. Notably, Ru and Ir supported metal complexes may exceed the activity of homogeneous catalysts, with non-noble metal-based complexes also demonstrating significant performance (Bulushev, 2021).

Material Science and Engineering

Organic Acids in Stimulation Operations : The application of organic acids, including formic acid, in stimulation operations for oil and gas extraction has been explored. Formic acid, due to its less corrosive nature compared to hydrochloric acid, is preferred in certain high-temperature applications and formation-damage removal processes. The interplay between organic acids and mineral dissolution, particularly in enhancing solubility and reducing corrosion, underscores their significance in industrial applications (Alhamad et al., 2020).

Energy and Environmental Applications

CO2 Hydrogenation to Formic Acid/Formate : The hydrogenation of CO2 to formic acid/formate, a liquid hydrogen carrier, is a critical process for achieving renewable and decarbonized energy supplies. Heterogeneous catalysts, especially nanostructured and single-atom catalysts based on noble metals, play a pivotal role in this process. This area of research aims at constructing efficient catalysts for CO2 conversion, highlighting the importance of metal dispersion, electron density, and the catalyst's surface properties in enhancing catalytic activity (Sun et al., 2021).

properties

IUPAC Name

[methyl(diphenyl)silyl]formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2Si/c1-17(14(15)16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZJTJGZAGJOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267093
Record name 1-Methyl-1,1-diphenylsilanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methyl(diphenyl)silyl)formic acid

CAS RN

18414-58-9
Record name 1-Methyl-1,1-diphenylsilanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18414-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,1-diphenylsilanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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